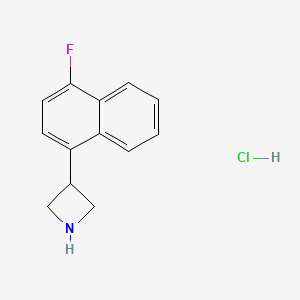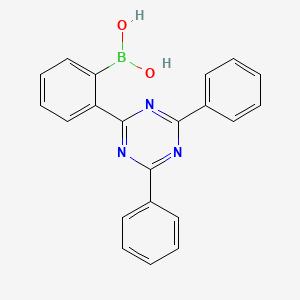
3-(4-Fluoro-1-naphthyl)azetidine Hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound identified by the registry number “MFCD32662258” is a chemical entity with significant interest in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The preparation of “MFCD32662258” involves a series of synthetic steps that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes the formation of key intermediates, followed by specific reaction conditions such as temperature, pressure, and the use of catalysts to drive the reactions to completion. The exact details of the synthetic route can vary depending on the desired scale and application of the compound.
Industrial Production Methods
In an industrial setting, the production of “MFCD32662258” is optimized for large-scale synthesis. This involves the use of high-throughput reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and high yield. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
“MFCD32662258” undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in the reactions of “MFCD32662258” include acids, bases, oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully optimized to achieve the desired transformation with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of “MFCD32662258” depend on the specific reaction conditions and reagents used. These products can include various derivatives and functionalized compounds that retain the core structure of “MFCD32662258” while introducing new functional groups or modifying existing ones.
科学的研究の応用
“MFCD32662258” has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals, materials, and as a catalyst in various industrial processes.
作用機序
The mechanism of action of “MFCD32662258” involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which “MFCD32662258” is used.
特性
分子式 |
C13H13ClFN |
|---|---|
分子量 |
237.70 g/mol |
IUPAC名 |
3-(4-fluoronaphthalen-1-yl)azetidine;hydrochloride |
InChI |
InChI=1S/C13H12FN.ClH/c14-13-6-5-10(9-7-15-8-9)11-3-1-2-4-12(11)13;/h1-6,9,15H,7-8H2;1H |
InChIキー |
HNQZXSONBDXBAP-UHFFFAOYSA-N |
正規SMILES |
C1C(CN1)C2=CC=C(C3=CC=CC=C23)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B13704853.png)




![8'-Chloro-5'-hydroxy-6'-nitro-1'H-spiro[cyclohexane-1,4'-quinazolin]-2'(3'H)-one](/img/structure/B13704880.png)




![Ethyl 3-[4-[[3-[Boc(methyl)amino]propyl](methyl)amino]phenyl]propanoate](/img/structure/B13704908.png)
